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Cat. No.: B591824

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(2-Chlorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in
medicinal chemistry and drug development due to its structural relation to phenethylamine, a
core scaffold in many centrally acting agents. This technical guide provides a comprehensive
overview of its chemical properties, with a central focus on its molecular weight, and explores
potential synthetic strategies and pharmacological considerations. While specific biological
data for this compound is limited in publicly available literature, this paper extrapolates potential
activities based on the known pharmacology of structurally related chlorinated
phenethylamines.

Core Chemical Properties

(R)-1-(2-Chlorophenyl)ethanamine hydrochloride is the hydrochloride salt of the chiral
amine (R)-1-(2-Chlorophenyl)ethanamine. The presence of the chlorine atom on the phenyl
ring and the chiral center at the alpha-carbon are key structural features that are expected to
influence its physicochemical and pharmacological properties.

Molecular Weight and Formula
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The accurate determination of molecular weight is fundamental for all quantitative aspects of
research and development, including reaction stoichiometry, formulation, and analytical
characterization.

Property Value Source(s)
Molecular Formula CsH11CI2N [1]
Molecular Weight 192.09 g/mol [1]
Formula of Free Base CsH10CIN

Molecular Weight of Free Base  155.62 g/mol

Synthetic Approaches

The asymmetric synthesis of chiral amines is a well-established field in organic chemistry.
Several strategies can be employed for the preparation of (R)-1-(2-Chlorophenyl)ethanamine.

Asymmetric Reductive Amination

A prominent method for the synthesis of chiral amines is the asymmetric reductive amination of
a corresponding ketone. This approach offers a direct and atom-economical route.

Workflow for Asymmetric Reductive Amination:

Amine Source (e.g., NHs)
Chiral Catalyst
Reducing Agent

2-Chloroacetophenone Asymmetric Reductive Amination GR)-l—(Z-ChIorophenyl)ethanamine)MPGR)-l-(Z-ChIorophenyl)ethanamine HCD

Click to download full resolution via product page

Figure 1: Asymmetric Reductive Amination Workflow.

Experimental Considerations:
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 Starting Material: 2-Chloroacetophenone.

o Catalyst: A chiral catalyst, such as a transition metal complex with a chiral ligand or a
biocatalyst like a reductive aminase, is crucial for establishing the desired stereochemistry.[2]

[3]14]

e Amine Source: An appropriate amine source, such as ammonia or an ammonia equivalent, is
required.

e Reducing Agent: A suitable reducing agent is used to reduce the intermediate imine.

» Salt Formation: The final free base is treated with hydrochloric acid to yield the hydrochloride
salt.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is another powerful strategy to control stereochemistry during the
synthesis.

Logical Flow of Chiral Auxiliary-Based Synthesis:
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Figure 2: Chiral Auxiliary Synthesis Logic.
Experimental Protocol Outline:
o Attachment of Auxiliary: A chiral auxiliary is covalently bonded to an achiral precursor.

» Diastereoselective Reaction: A key bond-forming reaction is performed, where the chiral
auxiliary directs the formation of one diastereomer over the other.

» Cleavage of Auxiliary: The chiral auxiliary is removed from the product, yielding the
enantiomerically enriched amine. The auxiliary can often be recovered and reused.[5][6]

Potential Pharmacological Profile

While specific biological data for (R)-1-(2-Chlorophenyl)ethanamine hydrochloride is not
readily available in the public domain, its structural similarity to other substituted
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phenethylamines allows for informed hypotheses regarding its potential pharmacological
activity.

Central Nervous System Activity

Substituted phenethylamines are well-known for their diverse effects on the central nervous
system (CNS). The introduction of a halogen, such as chlorine, on the phenyl ring can
significantly modulate the pharmacological profile.

Potential Signaling Pathway Interactions:

(R)-1-(2-Chlorophenyl)ethanamine

Modulation Modulation Modulation Inhibition

Y

Dopamine Transporter (DAT) Norepinephrine Transporter (NET) Serotonin Transporter (SERT) Monoamine Oxidase B (MAO-B)

Downstream Signaling
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Figure 3: Potential CNS Signaling Interactions.
Discussion:

o Catecholaminergic Systems: Halogenated phenethylamines have been shown to interact
with catecholaminergic systems.[7] It is plausible that (R)-1-(2-Chlorophenyl)ethanamine
hydrochloride could modulate the activity of dopamine and norepinephrine transporters,
potentially affecting neurotransmitter reuptake.

o Serotonergic Systems: Interaction with the serotonin system, including the serotonin
transporter (SERT) and various 5-HT receptors, is another possibility, given the broad activity
of the phenethylamine class.[8]
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e Enzyme Inhibition: Some phenethylamine derivatives are known to be inhibitors of
monoamine oxidase (MAO), an enzyme responsible for the degradation of
neurotransmitters.[9][10]

Structure-Activity Relationships

The "R" configuration at the chiral center and the "ortho" position of the chlorine atom are
critical determinants of the compound's potential biological activity. These features will
influence its binding affinity and selectivity for various receptors and transporters within the
CNS.

Conclusion

(R)-1-(2-Chlorophenyl)ethanamine hydrochloride, with a molecular weight of 192.09 g/mol ,
represents a chiral molecule with potential for further investigation in the field of
neuropharmacology. While detailed experimental data on its synthesis and biological activity
are sparse, established methods for asymmetric amine synthesis provide clear pathways for its
preparation. Based on the pharmacology of related compounds, it is a candidate for exploring
interactions with monoamine neurotransmitter systems. Further research is warranted to
elucidate its specific molecular targets and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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